molecular formula C9H9BrO2 B3011395 (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 197908-42-2

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Katalognummer B3011395
CAS-Nummer: 197908-42-2
Molekulargewicht: 229.073
InChI-Schlüssel: AUBCSGZQJXSWGV-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol" is a derivative of the 2H-1-benzopyran class, which is a significant scaffold in medicinal chemistry due to its biological activities. The papers provided discuss various derivatives of 2H-1-benzopyran and their synthesis, molecular structure, and antihypertensive activities, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of 2H-1-benzopyran derivatives typically involves the formation of the lactam ring and the introduction of various substituents that affect the compound's biological activity. For instance, the key compound in paper was synthesized using a cyclo amidic anion on an appropriate epoxide, with an alternative approach involving a cyclization step to the lactam. Similarly, the synthesis of other derivatives, as described in papers and , involves the introduction of substituted-carbonylamino groups, which were found to contribute to the antihypertensive activity of these compounds. These methods could potentially be adapted for the synthesis of "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol."

Molecular Structure Analysis

The molecular structure of 2H-1-benzopyran derivatives is crucial for their biological activity. For example, the compound in paper has a nearly coplanar fused-ring system, which is a common feature in this class of compounds. The orientation of substituents, such as the axial preference of 2-S substituents in 3,4-dihydro-2H-1-benzopyrans as reported in paper , can significantly influence the compound's properties. These structural insights are important for understanding the molecular conformation of "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol" and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of 2H-1-benzopyran derivatives is influenced by the substituents present on the core structure. The papers do not provide specific reactions for the compound "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol," but they do discuss the synthesis and transformations of related compounds. For instance, the introduction of bromo and acyl derivatives, as mentioned in paper , suggests that halogenation and acylation are possible reactions for these compounds. These reactions could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1-benzopyran derivatives are determined by their molecular structure and substituents. The papers provided do not directly discuss the properties of "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol," but they do mention the estimation of pharmacokinetic properties through computer simulation for similar compounds . Additionally, the antihypertensive activity and the effects on potassium ion efflux in the rabbit mesenteric artery for related compounds suggest that "(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol" may also possess similar biological properties, which could be explored through experimental studies.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity on Smooth Muscle

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has been studied for its pharmacological effects on smooth muscle tissues. Research involving hybrid compounds with this structure revealed significant myorelaxant activity on rat uterine smooth muscle, while not markedly affecting insulin secretion or vascular myogenic activity. This suggests a potential selective application towards uterine smooth muscle relaxation (Khelili et al., 2012).

Antihypertensive Properties

The antihypertensive properties of compounds related to (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol have been extensively studied. These compounds have shown marked vasodilator and antihypertensive activities, suggesting their use in the treatment of hypertension. The synthetic pathway to these compounds involves the conversion of 2H-1-benzopyrans to bromohydrins, followed by further chemical transformations (Sun Hong, 1997).

Selective Coronary Vasodilatory Activity

Certain derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol have been synthesized for their selective effect on coronary blood flow, suggesting a potential application in cardiovascular therapies. These compounds, modified at various positions in the benzopyran ring, exhibit potent and selective coronary vasodilatory activities without significant hypotensive or tachycardiac effects (Cho et al., 1996).

Bioevaluation in Fungal Derivatives

A mangrove endophytic fungus produced benzopyran derivatives, including compounds structurally related to (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. These compounds were evaluated for antibacterial activities, demonstrating their potential in developing new antibacterial agents (Yang et al., 2020).

Role in Hetero-Diels-Alder Reactions

Research into the reactivity of halogenated 2H-1-benzopyrans towards different organometallic compounds has shed light on their potential application in synthetic chemistry. This involves exploring the preparation and subsequent reactions of these compounds to create a variety of structurally diverse molecules (Gonzez et al., 1994).

Eigenschaften

IUPAC Name

(4S)-6-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCSGZQJXSWGV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.